N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(thiophen-2-yl)piperidin-1-yl)acetamide
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Overview
Description
N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(thiophen-2-yl)piperidin-1-yl)acetamide is a unique compound in organic chemistry, recognized for its potential applications in various scientific fields. Its molecular framework consists of a thiadiazole ring, a piperidine ring, and a thiophene moiety, all of which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(thiophen-2-yl)piperidin-1-yl)acetamide can be achieved through a multi-step process:
Formation of 1,3,4-thiadiazole ring: This step involves the cyclization of an appropriate dithiocarbamate precursor with hydrazine.
Introduction of the ethylthio group: This can be accomplished by reacting the thiadiazole intermediate with an ethylthiol compound under appropriate conditions.
Attachment of the piperidine ring: This can be carried out through nucleophilic substitution reactions involving a suitable piperidine derivative.
Incorporation of the thiophene moiety: This final step might involve a coupling reaction using a thiophene halide under the presence of a base or catalyst.
Industrial Production Methods: Industrially, the production involves optimizing each step for yield and purity. Techniques like continuous flow synthesis can be employed to streamline the process. Catalysis and green chemistry approaches ensure scalability and environmental compliance.
Chemical Reactions Analysis
Types of Reactions: N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(thiophen-2-yl)piperidin-1-yl)acetamide undergoes several key reactions:
Oxidation: This can be performed using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction may involve agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenation or alkylation reactions using reagents like halides or alkyl halides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide under acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products: The products of these reactions include various oxidized, reduced, and substituted derivatives, with modifications primarily occurring at the thiadiazole or piperidine rings.
Scientific Research Applications
Chemistry: Utilized in studying the reactivity and stability of heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties due to the presence of multiple heteroatoms.
Medicine: Explored as a candidate for developing new therapeutic agents, particularly in fields like neurology and infectious diseases.
Industry: Applied in the synthesis of complex organic molecules and as an intermediate in manufacturing pharmaceuticals and agrochemicals.
Mechanism of Action
The compound exerts its effects through various mechanisms depending on the application:
Molecular Targets: Potentially interacts with enzymes and receptors due to its heterocyclic nature.
Pathways Involved: Can modulate biochemical pathways, including signal transduction and metabolic processes.
Comparison with Similar Compounds
N-(4-(2-methylthio)phenyl)-2-(piperidin-1-yl)acetamide
N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-2-(4-methylpiperidin-1-yl)acetamide
Uniqueness: The presence of the thiadiazole and thiophene rings, combined with the ethylthio and piperidine moieties, provides a unique structural framework that can potentially enhance its biological activity and reactivity compared to other compounds with similar backbones.
This multifaceted nature makes N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(thiophen-2-yl)piperidin-1-yl)acetamide an intriguing subject for continued research and application development.
Properties
IUPAC Name |
N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(4-thiophen-2-ylpiperidin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4OS3/c1-2-21-15-18-17-14(23-15)16-13(20)10-19-7-5-11(6-8-19)12-4-3-9-22-12/h3-4,9,11H,2,5-8,10H2,1H3,(H,16,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHBXCSQXGFRYCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)CN2CCC(CC2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4OS3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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